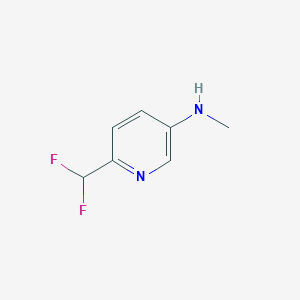

6-(Difluoromethyl)-N-methylpyridin-3-amine

Description

Contextualization of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental scaffolds in the field of medicinal chemistry and organic synthesis. rsc.org Structurally related to benzene, with one methine group replaced by a nitrogen atom, the pyridine ring is a key component in over 7,000 existing drug molecules. rsc.orgwikipedia.org These structures are considered "privileged scaffolds" because they can bind to a variety of biological targets, making them a cornerstone in the development of therapeutic agents for a wide range of diseases. rsc.orgnih.govmdpi.com

The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to enhance their pharmacological activity and pharmacokinetic profiles. researchgate.netresearchgate.net Pyridine derivatives are found in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as in a multitude of FDA-approved drugs used to treat conditions ranging from tuberculosis to cancer and HIV/AIDS. mdpi.comresearchgate.net The continuous exploration of novel synthetic methods and the incorporation of pyridine moieties into complex molecules underscore their enduring importance in the quest for new and effective pharmaceuticals. nih.govnih.gov

Significance of Fluorine and Difluoromethylation in Chemical Biology and Material Sciences

The introduction of fluorine into organic molecules is a widely used strategy in drug design, agrochemicals, and materials science to modulate their chemical, physical, and biological properties. nih.govnih.gov The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. nih.govnbinno.com

Among fluorinated motifs, the difluoromethyl group (-CF₂H) has emerged as a particularly valuable substituent in medicinal chemistry. nih.gov It serves as a metabolically stable bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.govalfa-chemistry.com Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H group possesses an acidic proton, allowing it to act as a weak hydrogen bond donor, which can enhance binding specificity with biological targets. alfa-chemistry.comacs.org The incorporation of a difluoromethyl group often improves membrane permeability and metabolic stability, leading to an extended biological half-life of the compound. alfa-chemistry.com These unique characteristics make difluoromethylation a powerful tool for optimizing lead compounds in drug discovery.

Comparative Properties of Key Functional Groups

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 mdpi.com | Variable, generally increases lipophilicity alfa-chemistry.comacs.org |

| Hydrogen Bonding | None (acceptor only via π-system) | Weak H-bond acceptor | Weak H-bond donor alfa-chemistry.comacs.org |

| Bioisosteric Replacement | - | Chlorine, Methyl | Hydroxyl, Thiol, Amine nih.govalfa-chemistry.com |

| Metabolic Stability | Susceptible to oxidation | Highly stable mdpi.com | More stable than -CH₃, less than -CF₃ alfa-chemistry.com |

Historical Development and Current Landscape of Research on Pyridin-3-amine Scaffolds

The history of pyridine synthesis dates back to the 19th century, with notable contributions such as William Ramsay's synthesis from acetylene (B1199291) and hydrogen cyanide in 1876 and Arthur Hantzsch's development of the Hantzsch pyridine synthesis in 1881. wikipedia.org Since then, the field has evolved dramatically, with the pyridine scaffold becoming a central element in drug development.

Within the vast family of pyridine derivatives, the pyridin-3-amine substructure is of significant interest. The arrangement of the amino group at the 3-position provides a critical vector for molecular interactions, serving as a key pharmacophore that can engage with biological targets through hydrogen bonding and other electrostatic interactions. The current research landscape focuses on creating diverse libraries of substituted pyridin-3-amine derivatives to explore their potential against various diseases. researchgate.net Synthetic chemists continually develop novel methodologies to functionalize the pyridine ring, aiming to create new chemical entities with improved potency and selectivity. nih.gov The modification of this scaffold, for instance by introducing fluorinated groups, is a common and effective strategy for discovering new lead molecules. nih.gov

Scope and Research Objectives Pertaining to 6-(Difluoromethyl)-N-methylpyridin-3-amine

The primary research objectives for a novel compound like this would include:

Synthesis and Characterization: Developing an efficient synthetic route to produce the molecule and thoroughly characterizing its structure and physicochemical properties.

Physicochemical Profiling: Quantifying key parameters such as acidity (pKa), lipophilicity (logP), and solubility to predict its behavior in biological systems.

Biological Screening: Evaluating the compound's activity against a range of biological targets (e.g., kinases, receptors, enzymes) to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Investigating how the unique combination of the difluoromethyl group at the 6-position and the N-methylated amine at the 3-position contributes to its biological activity, metabolic stability, and pharmacokinetic profile. This involves comparing its properties to analogues lacking one or more of these features.

The ultimate aim of such research is to leverage the advantageous properties conferred by the difluoromethyl group within the context of the privileged pyridin-3-amine scaffold to develop new lead compounds for drug discovery. sciencedaily.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 913090-41-2 chemicalbook.com |

| Molecular Formula | C₆H₆F₂N₂ chemicalbook.com |

| Formula Weight | 144.12 g/mol chemicalbook.com |

| Boiling Point (Predicted) | 260.3 ± 35.0 °C chemicalbook.com |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 2.46 ± 0.29 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

6-(difluoromethyl)-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H8F2N2/c1-10-5-2-3-6(7(8)9)11-4-5/h2-4,7,10H,1H3 |

InChI Key |

RJAYZEYGYRCTQS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(C=C1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Difluoromethyl N Methylpyridin 3 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Difluoromethylated Pyridine (B92270) Core

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthesis plan. libretexts.org For a molecule like 6-(difluoromethyl)-N-methylpyridin-3-amine, several strategic disconnections can be envisioned to simplify the structure.

The primary disconnections for the target molecule focus on the C-N and C-CF₂H bonds, as well as the pyridine ring itself.

Disconnection 1 (C-N bond): The bond between the pyridine ring and the methylamino group can be disconnected. This suggests a late-stage introduction of the amine, likely via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 3-position. The precursor would be a 3-halo-6-(difluoromethyl)pyridine.

Disconnection 2 (C-CF₂H bond): The bond between the pyridine ring and the difluoromethyl group can be broken. This leads to two main strategies:

Direct Difluoromethylation: This approach involves the direct introduction of a CF₂H group onto a pre-functionalized pyridine ring, such as 5-amino-2-halopyridine, through a C-H or C-X (where X is a halogen) functionalization reaction. This is a modern and atom-economical approach. nih.gov

Functional Group Interconversion: This involves converting an existing functional group at the 6-position (like a carboxylic acid, aldehyde, or trichloromethyl group) into a difluoromethyl group.

Disconnection 3 (Pyridine Ring Formation): A more fundamental approach involves constructing the pyridine ring itself from acyclic precursors that already contain the necessary functional groups or their precursors. For instance, a condensation reaction of smaller fragments could be employed, a strategy common in classical pyridine synthesis. nih.gov

These disconnections generate a "synthetic tree" outlining multiple potential pathways. The choice of a specific route depends on factors like the availability of starting materials, reaction efficiency, regioselectivity, and functional group tolerance. libretexts.org

Classical Synthetic Approaches to Fluorinated Pyridines

Classical methods for synthesizing fluorinated pyridines typically involve multi-step sequences starting from readily available, non-fluorinated pyridine precursors or the construction of the ring from fluorinated building blocks.

This approach relies on the stepwise modification of simple pyridine derivatives. A common strategy involves halogen-exchange reactions or the transformation of other functional groups. For example, the synthesis of 2-fluoropyridine (B1216828) can be achieved by reacting 2-chloropyridine (B119429) with potassium bifluoride at high temperatures (250-370 °C). google.com

A hypothetical classical synthesis for a 6-(difluoromethyl)pyridin-3-amine (B1426108) analogue could start from a commercially available chloropicoline. The sequence might involve:

Chlorination: Radical chlorination of the methyl group to form a trichloromethyl group.

Fluorination: Halogen exchange (Halex) reaction using a fluorinating agent like antimony trifluoride (Swarts reaction) to convert the -CCl₃ group to a -CF₃ group. nih.gov Partial fluorination to achieve a -CF₂H group via classical methods is more challenging.

Nitration: Introduction of a nitro group at the 3-position.

Reduction: Reduction of the nitro group to an amino group.

Alkylation: N-methylation of the amino group.

Functional group interconversion (FGI) is a cornerstone of classical synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, key FGIs would include the formation of the amine and the difluoromethyl group.

Formation of the Amino Group: A common and reliable method is the reduction of a nitropyridine. The nitration of a pyridine ring, followed by reduction using agents like SnCl₂/HCl, H₂/Pd, or catalytic transfer hydrogenation, provides access to the corresponding aminopyridine.

Formation of the Difluoromethyl Group: Creating the CF₂H group via FGI is more complex than the trifluoromethyl group. Some established methods include:

From Aldehydes: The reaction of a pyridine-6-carboxaldehyde with diethylaminosulfur trifluoride (DAST) or other fluorinating agents can yield a difluoromethyl group.

From Carboxylic Acids: Decarboxylative fluorination is another route, although less common for difluoromethylation compared to other fluorination types.

From Dithiocarboxylates: Conversion of a carboxylic acid to a dithiocarboxylate followed by reaction with reagents like IF₅/Et₃N·3HF can produce the CF₂H group.

These classical FGI methods often require stoichiometric reagents and can lack the efficiency and mild conditions of more modern techniques. nih.gov

Modern Advancements in Difluoromethylation and Pyridine Synthesis

Recent years have seen significant progress in the development of more direct and efficient methods for synthesizing fluorinated pyridines, particularly through direct C-H functionalization. nih.gov

Direct C-H difluoromethylation is an ideal synthetic strategy as it avoids the need for pre-functionalized substrates, thus improving step economy. nih.gov These reactions typically proceed via radical mechanisms, where a difluoromethyl radical is generated and adds to the pyridine ring. The inherent electronic properties of the pyridine ring typically direct radical additions to the ortho (C2/C6) and para (C4) positions. researchgate.net Consequently, achieving meta (C3/C5) functionalization has been a significant challenge. uni-muenster.deresearchgate.net

Recent strategies have employed temporary dearomatization of the pyridine ring to overcome this regioselectivity issue. By converting the pyridine into an intermediate like an oxazino pyridine, the electronic properties are altered, enabling radical C-H difluoromethylation at the meta-position. nih.govuni-muenster.de Subsequent in-situ acid treatment can transform the intermediate into a pyridinium (B92312) salt, which then directs a Minisci-type alkylation to the para-position, allowing for a switchable regioselectivity. nih.govnih.gov

| Reagent | Catalyst/Conditions | Position | Yield (%) | Reference |

| CF₂HSO₂Na | Organic Photoredox Catalyst, O₂ | C2/C4 | Moderate to Excellent | nih.gov |

| (bpy)Cu(CF₂H) | Light Irradiation | C2 | Varies | nih.gov |

| Zn(SO₂CF₂H)₂ | AgNO₃, K₂S₂O₈ | C2/C4 | Good | nih.gov |

Transition metal catalysis plays a crucial role in modern organic synthesis, including C-H functionalization reactions. beilstein-journals.orgelsevier.com While palladium and copper are widely used, silver has emerged as an effective mediator or catalyst for certain fluorination and fluoroalkylation reactions. beilstein-journals.org

Silver(I) salts, often in combination with an oxidant like potassium persulfate (K₂S₂O₈), can facilitate the generation of difluoromethyl radicals from sources like Zn(SO₂CF₂H)₂ (a reagent developed by Baran). nih.govnih.gov These radicals then engage in Minisci-type reactions with protonated pyridine heterocycles.

A typical Ag-mediated C-H difluoromethylation reaction involves:

Generation of CF₂H radical: The silver salt interacts with the difluoromethyl source and oxidant to produce the CF₂H• radical.

Radical Addition: The electron-deficient pyridine (often protonated by acid in the medium) is attacked by the nucleophilic CF₂H• radical, preferentially at the C2 or C4 position.

Rearomatization: The resulting radical cation intermediate is oxidized to restore aromaticity, yielding the difluoromethylated pyridine product.

This approach has been successfully applied to a range of heterocycles, demonstrating its utility in late-stage functionalization of complex molecules. nih.gov While direct Ag-catalyzed C-H fluorination using AgF₂ is well-established for the position adjacent to the nitrogen, analogous catalytic C-H difluoromethylation often relies on silver as a mediator in radical generation pathways. researchgate.netnih.gov

Direct C-H Difluoromethylation Strategies on Pyridine Scaffolds

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of heteroaromatics. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the electron-deficient pyridine ring. A variety of precursors and initiation methods have been developed to generate the •CF2H radical under mild conditions. researchgate.net

Minisci-type reactions are a common approach for the radical difluoromethylation of heteroaromatics. rsc.orgrsc.org This method is particularly effective for electron-deficient substrates like pyridines. The introduction of the difluoromethyl group can also be achieved through direct cross-coupling facilitated by transition metals or via these radical pathways. rsc.org For late-stage functionalization, direct C-H difluoromethylation methods are highly attractive. rsc.org

A range of reagents have been developed for radical C-H difluoromethylation, and their suitability can depend on the specific heterocyclic core. rsc.org

Table 1: Selected Reagents for Radical C-H Difluoromethylation of Heterocycles rsc.org

| Heterocycle Family | Suitable Difluoromethylation Reagent(s) |

|---|---|

| Pyridines | Various radical precursors |

| Quinolines | Various radical precursors |

| Imidazoles | Various radical precursors |

| Pyrazoles | Various radical precursors |

| Thiazoles | Various radical precursors |

| Oxazoles | Various radical precursors |

This table is illustrative and not exhaustive. The optimal reagent may vary based on the specific substrate and reaction conditions.

Regioselective Difluoromethylation of Pyridine Derivatives

Controlling the position of difluoromethylation on the pyridine ring is a significant synthetic challenge. uni-muenster.de Direct C-H difluoromethylation of pyridines can lead to a mixture of regioisomers. researchgate.net However, innovative strategies have been developed to achieve high regioselectivity.

One successful approach involves the temporary dearomatization of the pyridine ring to form oxazino-pyridine intermediates. researchgate.netthieme-connect.com These intermediates exhibit altered reactivity, allowing for site-selective functionalization. Under basic conditions, the oxazino-pyridines show nucleophilic character at the β- and δ-positions, enabling meta-C-H difluoromethylation through a radical process. researchgate.net This method addresses the challenge of accessing the meta-position, which is often difficult to functionalize directly in pyridine rings. uni-muenster.de

The selectivity can be switched to the para-position by treating the oxazino-pyridine intermediate with acid. nih.gov This in situ transformation generates a pyridinium salt, which then undergoes a Minisci-type radical alkylation, directing the difluoromethyl group to the γ-position (para). researchgate.netthieme-connect.com This switchable regioselectivity provides a versatile tool for accessing different difluoromethylated pyridine isomers from a common intermediate. researchgate.netnih.gov

This methodology has been successfully applied to the late-stage functionalization of complex molecules, including known bioactive compounds. thieme-connect.com

Table 2: Regioselective Difluoromethylation via Oxazino-Pyridine Intermediates researchgate.netthieme-connect.com

| Position | Reaction Conditions | Key Intermediate |

|---|---|---|

| meta | Basic/Radical Process | Oxazino-pyridine |

| para | Acidic/Minisci-type | Pyridinium salt |

Electrophilic Fluorination Approaches and Mechanism Elucidation

Electrophilic fluorination offers an alternative pathway to introduce fluorine into organic molecules. wikipedia.org This method involves the reaction of a nucleophilic substrate with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability, safety, and effectiveness. wikipedia.orgnih.gov

The electrophilic fluorination of pyridine derivatives can be challenging. However, approaches using 1,2-dihydropyridines as substrates have been developed. Electrophilic fluorination of these precursors with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govmdpi.com

The mechanism of electrophilic fluorination is a subject of ongoing investigation, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reactants and conditions. wikipedia.orgnih.gov For instance, the reaction of Pd(IV) complexes with fluoride (B91410) to form a Pd(IV)-F intermediate, which then acts as an electrophilic fluorinating agent, has been studied mechanistically. nih.gov In other systems, the reaction between pyridines and AgF2 is proposed to proceed through a mechanism similar to the Chichibabin reaction, involving the addition of a fluorine radical. pkusz.edu.cn

Flow Chemistry and Continuous Processing in Pyridine Synthesis

Flow chemistry and continuous processing offer significant advantages for the synthesis of pyridines and their derivatives, including improved safety, scalability, and reaction control. beilstein-journals.orgorganic-chemistry.org These techniques are particularly beneficial for reactions that are hazardous or difficult to scale up in traditional batch reactors. researchgate.net

Continuous flow microreactors have been successfully employed for various pyridine syntheses. For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can be performed in a microwave flow reactor, allowing for a one-step process without the isolation of intermediates. beilstein-journals.orgnih.gov This approach provides good yields of trisubstituted pyridines as single regioisomers. beilstein-journals.org

Flow chemistry has also been applied to the N-oxidation of pyridine derivatives. organic-chemistry.org Using a packed-bed microreactor with a suitable catalyst, high yields of pyridine N-oxides can be achieved with significantly shorter reaction times compared to batch processes. organic-chemistry.org The ability to operate continuously for extended periods makes this an efficient and stable manufacturing method. organic-chemistry.org The advantages of continuous flow, such as uniform irradiation and enhanced photon transfer, are also particularly relevant for photochemical reactions, which are increasingly used in modern synthetic chemistry. rsc.org

N-Difluoromethylation of Pyridine-Containing Substrates

The direct attachment of a difluoromethyl group to the nitrogen atom of a pyridine ring (N-difluoromethylation) provides access to N-difluoromethylated pyridinium salts and related structures like N-difluoromethyl pyridones. rsc.orgrsc.org Despite the potential utility of these compounds, methods for N-difluoromethylation have been historically limited. rsc.org

Transition Metal-Free Methods for N-Difluoromethylation

Recent advancements have led to the development of transition metal-free methods for N-difluoromethylation. rsc.orgrsc.org One such method utilizes the inexpensive and readily available reagent, ethyl bromodifluoroacetate, as the difluoromethyl source. researchgate.netrsc.org This procedure provides the corresponding N-difluoromethylated pyridinium salts in moderate to good yields. rsc.org

The reaction is influenced by both steric and electronic effects of the substituents on the pyridine ring. rsc.org This method has also been applied to the synthesis of N-difluoromethylated 4-pyridones and 4-quinolones. rsc.orgrsc.org The development of transition-metal-free radical difluoromethylation of other nitrogen-containing functional groups, such as N,N-dialkylhydrazones, further highlights the progress in this area. rsc.orgresearchgate.net

Mechanistic Pathways of N-Difluoromethylation Reactions

The mechanism of N-difluoromethylation using ethyl bromodifluoroacetate involves a two-step process. rsc.orgrsc.org The first step is the N-alkylation of the pyridine substrate by ethyl bromodifluoroacetate to form an N-(ethoxycarbonyldifluoromethyl)pyridinium intermediate. rsc.org This is followed by an in situ hydrolysis of the ester group and subsequent decarboxylation to yield the final N-difluoromethylated pyridine product. rsc.orgrsc.org

This pathway has been elucidated through the investigation of the reaction scope and by analyzing the structures of the final products under various conditions. rsc.org The understanding of this mechanistic pathway is crucial for optimizing reaction conditions and extending the methodology to a broader range of substrates.

Scalable and Economical Synthetic Procedures for Difluoromethylpyridines

The growing significance of difluoromethylpyridine moieties in various fields, particularly medicinal and agricultural chemistry, has driven the development of scalable and cost-effective synthetic routes. nih.gov Efficient access to these key structural motifs is crucial for advancing research and enabling large-scale production. Methodologies have evolved from traditional multi-step sequences to more streamlined and atom-economical strategies, such as direct C-H functionalization. nih.gov This section details significant progress in creating practical and scalable procedures for the synthesis of difluoromethylpyridines.

A noteworthy example of a scalable synthesis is the development of a practical, five-step, two-pot procedure for 4-(difluoromethyl)pyridin-2-amine, a vital intermediate for certain kinase inhibitors. acs.orgunimi.it This process was designed to overcome the limitations of previous methods, which were often low-yielding or utilized expensive starting materials. acs.org The synthesis commences with the readily available 2,2-difluoroacetic anhydride (B1165640) and proceeds through key intermediates without the need for purification at each stage, culminating in a kilogram-scale production process. acs.orgunimi.it

Table 1: Optimized One-Pot Synthesis of 4-(Difluoromethyl)pyridin-2-amine from Nitrile Intermediate acs.orgunimi.it

| Step | Reactants/Reagents | Conditions | Key Transformation | Yield |

|---|---|---|---|---|

| 1 | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile, Methoxylamine hydrochloride | Acetic acid, 50 °C, 7 h | Formation of N-methoxy-pyridin-2-amine intermediate | 72% (overall for 3 steps in one pot) |

| 2 | Intermediate from Step 1, HBr in acetic acid | 90 °C, 15 h | Cyclization | |

| 3 | Intermediate from Step 2, Zinc | Acetic acid, 20 °C | Reduction to final amine |

In addition to building the pyridine ring, direct C-H difluoromethylation of existing pyridine structures represents a highly efficient and economical strategy, significantly improving step economy. nih.gov Recent advances have enabled the direct introduction of the difluoromethyl group at the meta- or para-position of pyridines with switchable regioselectivity. nih.gov One such method employs oxazino pyridine intermediates, which are easily accessed from pyridines. nih.gov This radical process allows for meta-C-H difluoromethylation. The selectivity can be switched to the para-position by treating the intermediate with acid in situ. nih.gov A key advantage of this approach is that it does not require a transition metal catalyst. nih.gov

Another direct approach involves the copper-mediated C-H oxidative difluoromethylation of heteroarenes using TMSCF2H as the difluoromethyl source. researchgate.net This regioselective method provides a convenient synthesis for a variety of difluoromethylated heteroarenes in high yields under mild conditions. researchgate.net Such direct functionalization techniques are preferable in discovery campaigns as they allow for the late-stage modification of complex molecules. nih.gov

Table 2: Comparison of Economical Strategies for Difluoromethylpyridine Synthesis

| Synthetic Strategy | Starting Materials | Key Features | Economic Advantage | Reference |

|---|---|---|---|---|

| Multi-step Synthesis from Acyclic Precursors | 2,2-Difluoroacetic anhydride, Ethyl vinyl ether | Scalable to kilogram quantities; optimized one-pot procedures. | Enables large-scale production with high overall yield. | acs.orgunimi.it |

| Direct C-H Difluoromethylation (Radical Process) | Substituted Pyridines | Switchable meta/para regioselectivity; transition-metal-free. | High step and atom economy; avoids pre-functionalization. | nih.gov |

| Direct C-H Difluoromethylation (Cu-mediated) | Heteroarenes, TMSCF2H | Mild, regioselective process. | High yields for late-stage functionalization. | researchgate.net |

These scalable and economical procedures, particularly direct C-H functionalization, are pivotal for making difluoromethylpyridine compounds more accessible for research and commercial applications, bypassing lengthy synthetic sequences and reducing waste.

Chemical Reactivity and Functional Group Transformations of 6 Difluoromethyl N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom: N-Oxidation and Quaternization Studies

The pyridine nitrogen atom of 6-(difluoromethyl)-N-methylpyridin-3-amine possesses a lone pair of electrons, making it susceptible to reactions with electrophiles. However, the strong electron-withdrawing effect of the difluoromethyl group at the 6-position decreases the electron density on the pyridine ring, thereby reducing the nucleophilicity of the nitrogen atom.

N-Oxidation:

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can alter the electronic properties and reactivity of the heterocyclic ring. scripps.edu For electron-deficient pyridines, such as the one , N-oxidation typically requires stronger oxidizing agents or harsher reaction conditions compared to electron-rich pyridines. researchgate.netrsc.org The reduced basicity of the pyridine nitrogen (pKa of pyridine is 5.2, while that of pyridine N-oxide is 0.79) makes it less prone to oxidation. scripps.edu

Common reagents for N-oxidation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. nih.gov In the case of this compound, the presence of the N-methylamino group, which is also susceptible to oxidation, could lead to a mixture of products. However, selective N-oxidation of the pyridine nitrogen in the presence of other amino groups has been achieved using specific reaction conditions. nih.gov

| Reactant | Reagent | Product | Observations |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂/catalyst | This compound N-oxide | Reaction may require forcing conditions due to the electron-withdrawing difluoromethyl group. Potential for side reactions at the N-methylamino group. |

Quaternization:

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a pyridinium (B92312) salt. This reaction is generally facile for pyridines, but the rate and yield can be influenced by the electronic and steric properties of the substituents. The electron-withdrawing difluoromethyl group is expected to decrease the rate of quaternization of this compound compared to unsubstituted pyridine.

Alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, are common alkylating agents used for this purpose. The resulting pyridinium salt would exhibit altered solubility and reactivity, with the pyridinium ring being highly activated towards nucleophilic attack. The quaternization of compounds has been explored as a strategy in the development of new antibiotics. nih.gov

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Alkyl halide (e.g., CH₃I) | 1-Alkyl-6-(difluoromethyl)-3-(methylamino)pyridinium halide | Typically carried out in a suitable solvent at room temperature or with gentle heating. |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl, thiol, or amine groups, and its influence on the lipophilicity and metabolic stability of molecules. uni-muenster.de

Nucleophilic Displacement Reactions at the Difluoromethyl Center

Direct nucleophilic displacement of a fluorine atom from a difluoromethyl group is generally challenging due to the strength of the C-F bond. However, the acidity of the hydrogen atom in the CF₂H group allows for deprotonation to form a difluoromethyl carbanion. This carbanion can then act as a nucleophile in various reactions. acs.org

The deprotonation of difluoromethylarenes can be achieved using strong bases, and the resulting carbanion can be trapped by electrophiles. This "masked nucleophile" approach allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethyl center. acs.org

Derivatization and Further Functionalization of the Difluoromethyl Moiety

The difluoromethyl group can be a precursor for other functional groups. For instance, under certain conditions, it might be possible to hydrolyze the difluoromethyl group to a formyl group (CHO), although this transformation is not trivial and may require harsh conditions.

More commonly, the reactivity of the difluoromethyl carbanion, as described above, provides a versatile handle for derivatization. By reacting the in situ generated carbanion with a range of electrophiles, a variety of functionalized products can be accessed.

Reactions of the N-methylamino Substituent

The N-methylamino group at the 3-position is an electron-donating group that influences the reactivity of the pyridine ring and can itself undergo a variety of chemical transformations.

Acylation, Alkylation, and Condensation Reactions of the Amine

Acylation: The secondary amine of the N-methylamino group is nucleophilic and readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Given the presence of the electron-withdrawing difluoromethyl group, the nucleophilicity of the exocyclic amine is expected to be somewhat attenuated, but acylation should still be a feasible transformation. researchgate.net

Alkylation: Further alkylation of the N-methylamino group can lead to the formation of a tertiary amine. This can be achieved using alkyl halides. However, controlling the extent of alkylation to avoid the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for N-alkylation. researchgate.netresearchgate.net

Condensation Reactions: The N-methylamino group can participate in condensation reactions with carbonyl compounds to form imines or related structures, although the reactivity would be lower than that of a primary amine.

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acid chloride or anhydride (B1165640) | N-(6-(Difluoromethyl)pyridin-3-yl)-N-methylacetamide | In the presence of a base (e.g., pyridine, triethylamine) |

| Alkylation | Alkyl halide | 6-(Difluoromethyl)-N,N-dimethylpyridin-3-amine | Often leads to a mixture of products |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkyl-6-(difluoromethyl)-N-methylpyridin-3-amine | Mild and controlled alkylation |

Oxidative and Reductive Transformations of the N-methylamino Group

Oxidative Transformations: The N-methylamino group can be susceptible to oxidation. Oxidative N-demethylation is a known metabolic pathway for N-methylamines and can be achieved chemically using various oxidizing agents. mdpi.comnih.gov This reaction would convert the N-methylamino group to a primary amino group. The reaction often proceeds via an N-oxide intermediate. rug.nlresearchgate.net

Reductive Transformations: While the N-methylamino group is already in a reduced state, the pyridine ring can be reduced under certain conditions. Catalytic hydrogenation or reduction with dissolving metals can lead to the corresponding piperidine (B6355638) derivative. However, the conditions required for such a reduction are typically harsh and may affect other functional groups in the molecule. clockss.org It has been reported that in some cases, reduction of aminopyridines can lead to the elimination of the amino group. clockss.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The ring nitrogen acts as a meta-director for electrophilic attack. However, the substituents on the ring significantly modify this inherent reactivity.

Conversely, the electron-deficient nature of the pyridine ring, further enhanced by the difluoromethyl group, makes it more susceptible to nucleophilic aromatic substitution (SNAr). While the target molecule itself lacks a conventional leaving group for a direct SNAr, this type of reactivity becomes highly relevant for its halogenated derivatives. For instance, a halogen atom at the 2- or 4-position would be readily displaced by nucleophiles. The presence of the electron-withdrawing difluoromethyl group at C6 would further activate the ring towards such substitutions. Studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 3-position. lucp.net In some cases, nucleophilic attack can even lead to intramolecular rearrangements in halo-aminopyridines. scirp.orgscirp.org Furthermore, C-H functionalization strategies, which involve the activation of a C-H bond, can also be considered a form of nucleophilic substitution and have been applied to pyridine derivatives. soton.ac.ukresearchgate.netnih.govyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, these reactions would typically be performed on a halogenated precursor, for example, where a bromine or chlorine atom is present on the pyridine ring, often at the 2-, 4-, or 5-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. A hypothetical 2-bromo-6-(difluoromethyl)-N-methylpyridin-3-amine could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. The electron-donating N-methylamino group and the electron-withdrawing difluoromethyl group would influence the electronic properties of the pyridyl halide and thus the reaction conditions required. For example, Suzuki-Miyaura reactions on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one have been shown to be effective, suggesting that the presence of a trifluoromethyl group is compatible with this chemistry. nih.govrsc.org The choice of palladium catalyst and ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being effective for challenging couplings of heteroaryl halides. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A halogenated derivative of this compound could be a substrate for Sonogashira coupling, allowing for the introduction of alkynyl moieties. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have demonstrated the feasibility of this transformation on aminopyridine scaffolds. scirp.orgscirp.org The reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, would need to be optimized for the specific substrate. wikipedia.orglibretexts.orglucp.netscirp.orgscirp.orgsoton.ac.uknih.govarkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While the parent molecule already possesses an N-methylamino group, this reaction could be used to introduce further amino substituents if a dihalogenated derivative were used. More relevantly, understanding the principles of Buchwald-Hartwig amination is key to the synthesis of the title compound itself from a halogenated precursor. The reaction is known to be applicable to a wide range of aryl and heteroaryl halides and amines, with the choice of ligand being critical for achieving high yields. researchgate.netyoutube.comwikipedia.orgorganic-chemistry.orgacs.orgchem-station.comlibretexts.org

Below is a hypothetical data table illustrating potential cross-coupling reactions on a 2-bromo derivative of the title compound.

| Coupling Reaction | Electrophile | Nucleophile/Reagent | Catalyst System (Example) | Product |

| Suzuki-Miyaura | 2-Bromo-6-(difluoromethyl)-N-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(Difluoromethyl)-N-methyl-2-phenylpyridin-3-amine |

| Sonogashira | 2-Bromo-6-(difluoromethyl)-N-methylpyridin-3-amine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Difluoromethyl)-N-methyl-2-(phenylethynyl)pyridin-3-amine |

| Buchwald-Hartwig | 3-Bromo-6-(difluoromethyl)pyridine | Methylamine | Pd₂(dba)₃, BINAP, NaOt-Bu | This compound |

Dearomatization and Hydrogenation Studies of Fluorinated Pyridines

Dearomatization and hydrogenation reactions offer pathways to synthesize saturated and partially saturated heterocyclic structures from aromatic precursors.

Dearomatization: The dearomatization of pyridines can be achieved through various methods, including reactions with strong nucleophiles, transition-metal catalysis, and cycloaddition reactions. For electron-poor pyridines, such as those bearing a difluoromethyl group, nucleophilic addition is a viable strategy to break the aromaticity. The presence of the N-methylamino group, however, could complicate this by increasing the electron density of the ring. Dearomatization of pyridines can lead to the formation of dihydropyridines, which are versatile synthetic intermediates. For instance, highly electrophilic nitropyridines have been shown to undergo facile dearomatization upon reaction with nucleophiles. researchgate.net

Hydrogenation: The catalytic hydrogenation of the pyridine ring to form a piperidine is a common transformation. However, for fluorinated pyridines, a significant challenge is the potential for hydrodefluorination, where the C-F bonds are cleaved. The choice of catalyst and reaction conditions is critical to achieve selective hydrogenation of the ring while preserving the difluoromethyl group. Studies on the hydrogenation of pyridines with electron-withdrawing groups like trifluoromethyl have been reported. The presence of such groups can influence the rate and selectivity of the hydrogenation. For example, the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions has been demonstrated to be effective. The electronic nature of the substituents plays a role, with electron-withdrawing groups sometimes leading to higher conversions.

6 Difluoromethyl N Methylpyridin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Design and Synthesis of Complex Heterocyclic Systems

The 3-aminopyridine (B143674) structure is a well-established precursor for constructing a wide array of fused heterocyclic systems. The amino group provides a nucleophilic handle for cyclization reactions, enabling the formation of new rings fused to the pyridine (B92270) core. This versatility is critical for generating molecular diversity in drug discovery and other chemical research fields.

Annulation and cyclocondensation reactions are powerful methods for building fused ring systems. In the context of 6-(Difluoromethyl)-N-methylpyridin-3-amine, the N-methylamino group can act as a potent nucleophile to react with various bifunctional electrophiles, leading to the formation of novel fused heterocycles. For instance, reaction with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or their equivalents can lead to the regioselective synthesis of pyridopyrimidines, pyridopyrazines, or other related scaffolds. researchgate.netbeilstein-journals.org

These types of transformations are fundamental in synthetic chemistry for accessing complex molecular architectures from simpler starting materials. The difluoromethyl group at the 6-position remains intact during these reactions, allowing its unique electronic properties to be incorporated into the final fused system.

Table 1: Representative Annulation and Cyclocondensation Reactions

| Reagent Type | Resulting Fused Heterocycle |

|---|---|

| 1,3-Diketone | Pyrido[2,3-b]diazepine derivative |

| α-Halo Ketone | Pyrido[3,2-b] acs.orgnih.govoxazine derivative |

| β-Ketoester | Pyrido[2,3-b]pyridin-one derivative |

The ability to synthesize diverse fused heterocyclic systems from this compound is directly applicable to the construction of novel molecular scaffolds for chemical biology. Pyridine-fused heterocycles are central components of many biologically active compounds. mdpi.com By using this building block, researchers can systematically generate libraries of compounds where the core scaffold is decorated with the influential difluoromethyl group.

The difluoromethyl moiety can engage in hydrogen bonding and alter the pKa and lipophilicity of the molecule, which are critical parameters for target engagement and pharmacokinetic properties. researchgate.netnih.gov These novel scaffolds can be screened against various biological targets, such as enzymes and receptors, to identify new probes for studying biological processes or starting points for drug discovery programs.

Incorporation into Advanced Organic Molecules and Analogues

Beyond forming fused rings, the N-methylamino group of this compound serves as a versatile point of attachment for incorporating the difluoromethyl-pyridine motif into larger, more complex molecules. Standard organic transformations can be employed to connect this building block to other molecular fragments.

Common reactions include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines. nih.gov

Cross-Coupling Reactions: Participation as the amine component in palladium- or copper-catalyzed C-N bond-forming reactions to link with aryl or heteroaryl halides.

These transformations allow for the modular assembly of advanced molecules where the specific properties of the 6-(difluoromethyl)pyridin-3-yl moiety are desired.

Role in Scaffold Design for Targeted Chemical Libraries (e.g., kinase inhibitors)

Pyridine and pyrimidine-based scaffolds are prevalent in the design of protein kinase inhibitors, often acting as mimics of the adenine (B156593) ring of ATP to bind in the highly conserved hinge region of the kinase active site. nih.govnih.gov this compound is an exemplary building block for creating targeted chemical libraries aimed at discovering novel kinase inhibitors. mdpi.comacs.org

The scaffold possesses several key features for this purpose:

The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in the kinase hinge region.

The N-methylamino group provides a vector for adding substituents that can occupy adjacent pockets of the ATP-binding site, thereby modulating potency and selectivity.

The difluoromethyl group can serve as a hydrogen bond donor and a metabolically stable bioisostere for other functional groups, offering a unique way to fine-tune interactions with the target protein and improve drug-like properties. researchgate.netnih.gov

By systematically varying the substituents attached to the N-methylamino group, large libraries of potential inhibitors can be synthesized and screened against panels of kinases to identify potent and selective drug candidates.

Table 2: Key Scaffold Features for Kinase Inhibitor Design

| Feature | Role in Kinase Binding/Drug Properties |

|---|---|

| Pyridine Ring Nitrogen | Hydrogen bond acceptor (hinge binding) |

| N-Methylamino Group | Attachment point for diversity; can act as H-bond donor |

| Difluoromethyl (CHF₂) Group | Lipophilic hydrogen bond donor; metabolic stability; bioisosteric replacement |

Exploration in Agrochemical and Material Science Chemistry (as a building block)

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science.

In agrochemical research, fluorinated pyridine derivatives are a well-established and highly successful class of compounds. nih.govnih.gov The introduction of a trifluoromethyl or difluoromethyl group can significantly enhance the efficacy and metabolic stability of herbicides, fungicides, and insecticides. nih.govresearchgate.net This building block provides a direct route to novel active ingredients containing the desirable difluoromethylpyridine core. Many commercial pesticides contain a fluorinated pyridine ring, highlighting the importance of this structural motif in crop protection. nih.govagropages.comresearchgate.net

In material science, the incorporation of fluorinated groups into organic molecules can profoundly alter their electronic and physical properties. researchgate.netthieme.com The strong dipole moment and stability of the C-F bond can lead to materials with enhanced thermal stability, unique liquid crystalline phases, or desirable optoelectronic properties for applications in organic electronics. As a functionalized building block, this compound can be incorporated into polymers or larger conjugated systems to develop new functional materials. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 6 Difluoromethyl N Methylpyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, ¹⁹F, and ¹⁵N Analyses

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-(Difluoromethyl)-N-methylpyridin-3-amine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring will appear as multiplets, with their chemical shifts and coupling constants dictated by their position relative to the nitrogen atom and the electron-withdrawing/donating substituents. The N-methyl group will present as a singlet or a doublet if coupled to the N-H proton, while the N-H proton itself will likely appear as a broad singlet. The most characteristic signal would be the proton of the difluoromethyl group, which is anticipated to be a triplet due to coupling with the two fluorine atoms (¹JHF).

¹³C NMR: The carbon spectrum will reveal signals for each unique carbon atom. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents. The difluoromethyl carbon will be identifiable by its large one-bond coupling to fluorine (¹JCF), appearing as a triplet. The N-methyl carbon signal will be found in the aliphatic region.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the geminal proton (¹JFH), providing direct confirmation of the -CHF₂ moiety. The chemical shift of this signal can be indicative of the electronic environment around the fluorinated group. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Two signals would be expected: one for the pyridine ring nitrogen and another for the exocyclic methylamino nitrogen. The chemical shifts would reflect the different hybridization and electronic nature of these two atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analyses of structurally similar compounds such as 2-Bromo-6-(difluoromethyl)pyridine and various aminomethylpyridines. chemicalbook.comchemicalbook.com

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings (Hz) |

| H2 | ~8.0-8.2 (d) | - | ³JHH |

| C2 | - | ~140-145 | ¹JCH |

| C3 | - | ~125-130 | - |

| H4 | ~7.0-7.2 (dd) | - | ³JHH, ⁴JHH |

| C4 | - | ~120-125 | ¹JCH |

| H5 | ~7.3-7.5 (d) | - | ³JHH |

| C5 | - | ~135-140 | ¹JCH |

| C6 | - | ~155-160 | ²JCF |

| CHF₂ | ~6.5-6.8 (t) | ~110-115 (t) | ¹JHF ≈ 50-60, ¹JCF ≈ 230-240 |

| NH | Broad | - | - |

| N-CH₃ | ~2.8-3.0 (s or d) | ~30-35 | ¹JCH |

Mass Spectrometry: Elucidation of Fragmentation Pathways and High-Resolution Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₇H₈F₂N₂), HRMS would confirm its elemental composition. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The subsequent fragmentation is predictable based on the structure. Key fragmentation pathways for related N-alkylated aromatic amines often involve α-cleavage and loss of small neutral molecules. wvu.edu

A plausible fragmentation pathway could initiate with the loss of a fluorine radical or an HF molecule from the difluoromethyl group. Another likely fragmentation is the α-cleavage adjacent to the amino group, leading to the loss of a methyl radical (•CH₃). Subsequent cleavages could involve the pyridine ring, such as the loss of HCN, which is characteristic of pyridine-containing structures. mdpi.comnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 158.06 | [C₇H₈F₂N₂]⁺ | Molecular Ion |

| 143.05 | [C₆H₅F₂N₂]⁺ | •CH₃ |

| 138.06 | [C₇H₇FN₂]⁺ | •F |

| 131.04 | [C₅H₄FN₂]⁺ | •CHF₂, •CH₃ |

| 109.04 | [C₅H₅FN]⁺ | •HCN, •CHF₂ |

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable crystals, this technique can reveal the conformation of the substituents relative to the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman): Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting).

For this compound, key vibrational modes can be predicted. The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) will be observed in the 1400-1650 cm⁻¹ region. researchgate.net Comparing FTIR and Raman spectra can provide complementary information, as some modes may be more active in one technique than the other due to selection rules.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predictions are based on typical frequency ranges and data from substituted pyridines. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1350 | IR |

| C-N Stretch | 1250 - 1350 | IR |

| C-H Bend (out-of-plane) | 700 - 900 | IR |

Microwave Spectroscopy and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study gas-phase molecules. By measuring the frequencies of rotational transitions, it is possible to determine highly accurate rotational constants, from which a precise molecular structure (bond lengths and angles) can be derived. nsf.gov

For a molecule like this compound, microwave spectroscopy could distinguish between different stable conformations (rotamers) that may exist due to rotation around the C-N and C-CHF₂ bonds. mdpi.com The analysis of the spectra of different isotopologues can yield a complete substitution structure. Furthermore, the technique is sensitive to the dipole moment of the molecule and can provide information about the nuclear quadrupole coupling of the ¹⁴N nuclei, offering further insights into the electronic structure. nsf.govmdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center is introduced into one of its derivatives (e.g., through modification of the N-methyl group or addition of a chiral substituent to the pyridine ring), chiroptical spectroscopy becomes a vital analytical tool. rsc.org

Techniques such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and circularly polarized luminescence (CPL) measure the differential interaction of left and right circularly polarized light with a chiral molecule. nih.govrsc.org These methods are exquisitely sensitive to the three-dimensional arrangement of atoms. ECD and VCD spectra can be used to determine the absolute configuration of a chiral derivative by comparing experimental spectra to those predicted by quantum chemical calculations. rsc.org Furthermore, these techniques can be employed to determine the enantiomeric excess (ee) of a sample, which is critical in pharmaceutical and materials science applications. mdpi.com

Computational and Theoretical Investigations of 6 Difluoromethyl N Methylpyridin 3 Amine

Quantum Chemical Calculations: Electronic Structure, Molecular Orbital Analysis, and Reactivity Indices (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For a compound like 6-(Difluoromethyl)-N-methylpyridin-3-amine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are used to optimize the molecular geometry and compute its electronic characteristics. ijret.orgtandfonline.comnih.gov

Electronic Structure and Molecular Orbital Analysis: This analysis focuses on the distribution of electrons within the molecule. The introduction of the electron-withdrawing difluoromethyl group and the electron-donating N-methylamino group significantly influences the electronic landscape of the pyridine (B92270) ring. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical polarizability. ijret.orgtandfonline.com A smaller gap generally suggests higher reactivity. ijret.org

Reactivity Indices: Conceptual DFT provides a framework for quantifying global and local reactivity. nih.gov From the HOMO and LUMO energies, several reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net These indices include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. Molecules with a low HOMO-LUMO gap are considered soft. ijret.org

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Nucleophilicity Index (N): Describes the nucleophilic character of a molecule. ias.ac.in

Local reactivity can be assessed using Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack within the molecule. nih.gov For this compound, this would pinpoint which atoms on the pyridine ring or substituents are most reactive.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Electrophilicity Index | ω | 2.79 eV |

Conformational Analysis and Energy Landscapes

The flexibility of the N-methylamino and difluoromethyl groups allows this compound to exist in multiple conformations. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule and to determine their relative energies.

By systematically rotating the rotatable bonds (e.g., the C-N bond of the amino group and the C-C bond of the difluoromethyl group) and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its lowest-energy (most populated) conformation. The resulting energy landscape provides a comprehensive view of all possible shapes the molecule can adopt and the energy barriers between them.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.orgmdpi.com For this compound, this could involve modeling its synthesis or its reactions with other molecules, such as electrophilic or nucleophilic reagents. researchgate.netnih.gov

Using DFT, chemists can map the entire reaction coordinate, identifying key structures along the way:

Reactants and Products: Optimized geometries and energies of the starting materials and final products.

Intermediates: Stable, but often short-lived, molecules formed during the reaction.

Transition States (TS): The highest energy point along the reaction pathway connecting reactants (or intermediates) to products.

By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for each step can be determined. rsc.org This allows for the prediction of reaction rates and the identification of the most favorable (lowest energy) reaction mechanism. Such studies can explain regioselectivity, for example, why a reaction occurs at a specific position on the pyridine ring. researchgate.net

Molecular Dynamics Simulations: Studies of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a condensed phase, such as in a solvent. An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all particles to simulate their motion. nih.gov

Intermolecular Interactions: MD simulations are ideal for studying non-covalent interactions between the solute and solvent, or between multiple solute molecules. The fluorinated nature of the difluoromethyl group can lead to specific interactions, such as hydrogen bonding with water or other polar groups, which can influence the molecule's solubility and binding affinity to biological targets. researchgate.netnih.govacs.org

Solvation Effects: The way a molecule is solvated—how solvent molecules arrange around it—can significantly affect its conformation and reactivity. MD simulations can reveal the structure of the solvation shell and calculate the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to a solvent.

Structure-Activity Relationship (SAR) Studies based on Computational Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. documentsdelivered.comnih.gov Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are central to modern drug discovery and agrochemical design. nih.govresearchgate.netnih.gov

For a molecule like this compound, which may be a fragment or lead compound for a kinase inhibitor or other bioactive agent, computational SAR would involve:

Building a Library: Designing a virtual library of analogous compounds by systematically modifying parts of the molecule (e.g., changing the difluoromethyl group to a trifluoromethyl or methyl group, or altering the substitution pattern on the ring).

Calculating Descriptors: For each analogue, calculating a range of molecular descriptors, such as electronic properties (from DFT), steric properties (size, shape), and lipophilicity (logP).

Model Generation: Using statistical methods or machine learning to build a mathematical model that correlates these descriptors with known experimental activity data (e.g., IC₅₀ values for enzyme inhibition). rsc.org

Prediction: Using the validated QSAR model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

These models help rationalize why certain structural features, like the difluoromethyl group, are critical for activity and direct chemists toward more promising modifications.

Spectroscopic Property Prediction and Simulation

Computational quantum chemistry can accurately predict various types of molecular spectra, which is invaluable for confirming the structure of a synthesized compound or interpreting experimental data. nih.govresearchgate.netsciensage.info

Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-visible spectrum. researchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) and Raman spectrum. sciensage.info Comparing the simulated spectrum with an experimental one is a standard method for structural verification.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral molecules, VCD and ROA spectroscopies provide information about the absolute configuration. nih.gov Although this compound is not inherently chiral, these computational techniques would be essential if it were part of a larger, chiral molecular system. These methods simulate the differential interaction of the molecule with left- and right-circularly polarized light. cas.cznih.govresearchgate.net

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Structural Correlation |

|---|---|---|---|

| UV-Vis (TD-DFT) | λmax | 295 nm | π → π* transition of the pyridine ring |

| FT-IR | C-N Stretch (Amine) | ~1280 cm-1 | Vibration of the exocyclic C-N bond |

| FT-IR | C-F Stretch | 1100-1150 cm-1 | Symmetric/asymmetric stretching of C-F bonds |

| Raman | Ring Breathing Mode | ~995 cm-1 | Symmetric expansion/contraction of the pyridine ring |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Routes for Fluorinated Pyridines

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions, posing environmental and safety challenges. The future of synthesizing compounds like 6-(Difluoromethyl)-N-methylpyridin-3-amine lies in the adoption of green chemistry principles. Research is increasingly directed towards minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents.

Key emerging trends include:

Catalytic Fluorination: Moving away from stoichiometric and often toxic fluorinating agents, research is focusing on catalytic methods. This includes the use of transition-metal catalysts, such as copper-based systems, which can facilitate fluorination under milder conditions. Another sustainable approach is the catalytic hydrogenation of readily available fluoropyridines to produce fluorinated piperidines, which are valuable motifs in pharmaceuticals. chim.it

Benign Fluoride (B91410) Sources: There is a significant push to replace hazardous reagents like anhydrous hydrogen fluoride (HF) with safer, solid fluoride salts. eurekalert.org Methodologies that utilize simple fluoride sources in combination with innovative activation strategies are a major goal.

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from reactants into the final product. This includes the development of direct C–H fluorination techniques that avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. rsc.org The use of reagents like fluoroform (CHF3) in continuous-flow systems for difluoromethylation represents a highly atom-efficient approach. rsc.org

Eco-Friendly Solvents: The development of reactions that can be performed in greener solvents, such as water or recyclable ionic liquids, is a critical area of research. rsc.org For example, one method for C-H fluorination can be conducted in pure water at room temperature, promoted by pyridine (B92270) N-oxyl radicals. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond making existing processes greener, a significant research frontier is the discovery of entirely new ways to construct and modify the fluorinated pyridine core. This involves exploring novel reactivity patterns that can provide access to previously inaccessible chemical space.

Future research will likely focus on:

Site-Selective C–H Functionalization: A major challenge in pyridine chemistry is controlling the position of functionalization. Recently developed methods allow for the direct, site-selective introduction of a difluoromethyl group at the meta- or para-position of the pyridine ring. researchgate.netuni-muenster.de This is achieved through strategies like temporary dearomatization, which activates the otherwise inert pyridine ring towards specific reactions. researchgate.netuni-muenster.de Future work will aim to expand the scope of these reactions to a wider range of substrates and other fluorinated groups. researchgate.net

N-Difluoromethylation: While much focus has been on functionalizing the carbon skeleton, novel methods are emerging for the direct synthesis of N-difluoromethyl-2-pyridones from simple pyridines. researchgate.netacs.org This transformation proceeds through key N-difluoromethylpyridinium salt intermediates, opening a new avenue for modifying the nitrogen atom of the pyridine ring. researchgate.netacs.org

Novel Fluorocyclization Reactions: The use of hypervalent iodine reagents is enabling new types of fluorocyclization reactions, allowing for the rapid formation of novel fluorinated heterocycles like tetrahydropyridazines from unsaturated precursors. le.ac.ukrsc.org These unprecedented transformations create complex, three-dimensional structures in a single, efficient step.

De Novo Synthesis Strategies: Instead of adding fluorine to a pre-existing ring, scalable de novo syntheses that build the pyridine ring around the difluoromethyl group are being developed. acs.org This user-friendly approach starts from inexpensive commodity chemicals and allows for diverse substitution patterns on all positions of the ring. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The combination of continuous-flow chemistry and automated platforms is set to revolutionize the synthesis of fluorinated compounds. These technologies offer enhanced safety, scalability, and speed, which are crucial for both academic research and industrial production.

Emerging paradigms in this area include:

Enhanced Safety with Hazardous Reagents: Flow reactors are ideal for handling hazardous and toxic fluorinating reagents by minimizing the amount of reactive material present at any given time. pharmtech.comnih.gov This makes processes like direct fluorination safer and more accessible. nih.govvapourtec.com

Scalability and Reproducibility: Continuous-flow processes can be easily scaled up by running the reactor for longer periods, overcoming many of the challenges associated with scaling up traditional batch reactions. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time ensures high reproducibility.

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps into a single, continuous sequence without the need to isolate intermediates. This significantly improves efficiency and reduces waste. beilstein-journals.org

Automated Synthesis and AI: The integration of flow reactors with robotic systems and artificial intelligence (AI) is creating fully automated synthesis platforms. These systems can design synthetic routes, optimize reaction conditions, and produce target molecules on demand, dramatically accelerating the discovery and development of new fluorinated pyridine derivatives. pharmtech.com

Advanced Computational Approaches for De Novo Design of Pyridine Derivatives

Computational chemistry is becoming an indispensable tool for the rational design of new molecules, moving beyond trial-and-error synthesis. For pyridine derivatives, in silico methods can predict biological activity, pharmacokinetic properties, and synthetic feasibility before any lab work begins.

Future directions in this field involve:

Virtual Screening and Molecular Docking: Large chemical libraries can be computationally screened to identify pyridine derivatives with high binding affinities for specific biological targets, such as enzymes or receptors. ijfmr.comresearchgate.netrsc.org This approach accelerates the identification of promising lead compounds. ijfmr.comresearchgate.net

Predictive ADMET Modeling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This allows chemists to prioritize compounds that are more likely to have favorable drug-like properties and to avoid potential liabilities early in the discovery process. nih.gov

Quantum Mechanics for Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of molecules and predict their reactivity. nih.gov This insight helps in designing more efficient synthetic routes and understanding reaction mechanisms.

Structure-Activity Relationship (SAR) Studies: By computationally analyzing how structural modifications affect a molecule's activity, researchers can build robust SAR models. nih.gov These models guide the design of new derivatives of compounds like this compound with improved potency and selectivity. nih.gov

Application in Photoredox Catalysis and Electrosynthesis of Fluorinated Compounds

Photoredox catalysis and electrosynthesis represent a paradigm shift in synthetic chemistry, utilizing light or electricity to drive chemical reactions under exceptionally mild conditions. These energy-efficient methods are particularly well-suited for the synthesis of complex fluorinated molecules.

Key research avenues are:

Electrochemical Fluorination: Electrosynthesis provides a reagent-free method for fluorination, generating reactive fluorine species directly from simple fluoride salts using an electric current. electrosynthesis.com This approach avoids the need for harsh chemical oxidants and offers high selectivity. electrosynthesis.comresearchgate.net The integration of electrochemistry with flow systems further enhances its safety and scalability.

Visible-Light Photoredox Catalysis: This technique uses light to generate radical intermediates under mild, room-temperature conditions. It has been successfully applied to the direct C–H difluoromethylation of heterocycles using green oxidants like molecular oxygen. nih.govresearchgate.net This method is highly practical for late-stage functionalization of complex molecules. nih.govresearchgate.netrsc.org

Generation of Difluoromethyl Radicals: Both photoredox and electrochemical methods are excellent for generating difluoromethyl radicals from readily available precursors. nih.gov These radicals can then engage in a variety of reactions to install the CHF2 group onto pyridine scaffolds. acs.org

Novel Reaction Pathways: The unique reactivity enabled by these methods allows for transformations that are difficult or impossible to achieve with traditional thermal chemistry. This includes novel cyclization and multicomponent reactions to build complex fluorinated heterocyclic systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products